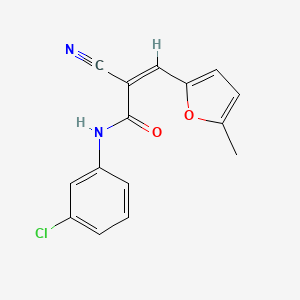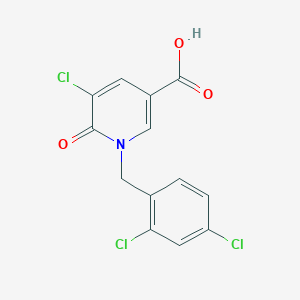
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid” is a chemical compound with the molecular formula C13H8Cl3NO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(C(C(O)=O)=CC(Cl)=C1)N1CC(C(Cl)=C2)=CC=C2Cl . This notation provides a way to describe the structure of a chemical compound in a textual format.Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.57 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Applications in Scientific Research
Antimicrobial Activity
Chlorogenic acid, a compound with a structure that includes chloro and carboxylic acid functional groups similar to the query compound, exhibits antimicrobial activity against a wide range of organisms. This suggests that compounds with similar structural features may also possess antimicrobial properties useful in the development of new antibiotics or disinfectants (Jesús Santana-Gálvez et al., 2017).
Antioxidant Properties
Compounds with chloro and pyridine carboxylic acid functionalities, like chlorogenic acid, have demonstrated significant antioxidant activity. These properties make them candidates for the formulation of dietary supplements and functional foods aimed at preventing oxidative stress-related diseases (Huijie Lu et al., 2020).
Biochemical Research
In biochemical research, the interactions of carboxylic acids with biological molecules provide insights into drug design and the development of therapeutic agents. For instance, understanding how these compounds interact with enzymes and receptors can lead to the development of new medications with improved efficacy and reduced side effects (W. Lewandowski et al., 2005).
Environmental Studies
Research on compounds with chloro and carboxylic acid groups also extends to environmental sciences, where their behavior, degradation, and impact on ecosystems are studied. This includes examining the effects of such compounds on water quality and their potential as environmental pollutants (Natana Raquel Zuanazzi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-2-1-7(10(15)4-9)5-17-6-8(13(19)20)3-11(16)12(17)18/h1-4,6H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRSIHGNPWBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
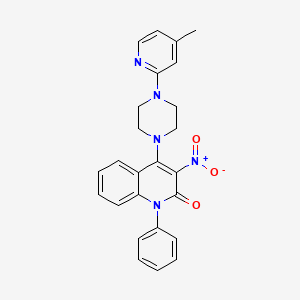

![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)
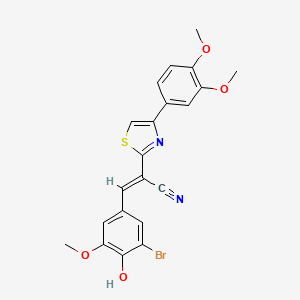
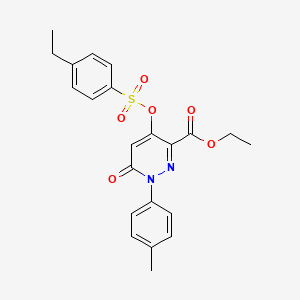
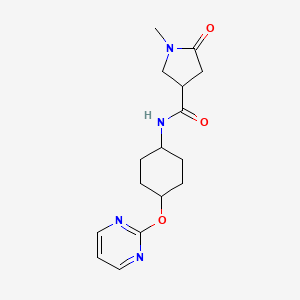
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)


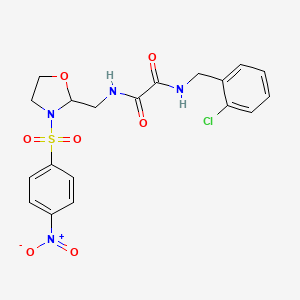
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
